(3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide
Description
(3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a chiral small molecule characterized by a propanamide backbone substituted with a 3-bromofuran-2-yl group at the β-position of the amino moiety. Its molecular formula is C₇H₉BrN₂O₂, and it has a CAS registry number 1698553-39-7 .
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m0/s1 |
InChI Key |
DJVAWEVBWHCNPK-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=COC(=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₈BrN₂O and a molar mass of approximately 232.07 g/mol. Its structure includes an amino group, a propanamide moiety, and a brominated furan ring, which contribute to its unique biological activities.
1. Antimicrobial Properties
Research indicates that (3S)-3-amino-3-(3-bromofuran-2-yl)propanamide exhibits antibacterial and antifungal activities . In vitro studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial cell wall synthesis, similar to other compounds in its class .
2. Antiviral Activity
The compound has shown potential as an antiviral agent , particularly against viruses such as HSV-1 (Herpes Simplex Virus type 1). It appears to inhibit viral replication through interference with viral entry or replication processes .
3. Cytotoxic Effects
In studies involving cancer cell lines, (3S)-3-amino-3-(3-bromofuran-2-yl)propanamide demonstrated selective cytotoxicity. For instance, it exhibited significant inhibition against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values indicating effective concentration levels for inducing cell death .
The biological activity of (3S)-3-amino-3-(3-bromofuran-2-yl)propanamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or viral replication, thereby exerting its antimicrobial and antiviral effects.
- Receptor Modulation : Binding to receptors involved in cell signaling pathways could lead to altered cellular responses, contributing to its cytotoxic effects on cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The compound’s closest analogs differ in substituents (e.g., halogen type, aromatic ring systems) and functional groups, leading to variations in molecular weight, polarity, and solubility. Key examples include:
Table 1: Structural and Molecular Comparison
Functional Group Impact
- Bromofuran vs.
- Hydrochloride Salt : The hydrochloride derivative (CAS 1384424-50-3) exhibits improved solubility in polar solvents, a critical factor for bioavailability .
- Aromatic System Differences : Furan rings (oxygen-containing heterocycles) offer distinct electronic profiles compared to phenyl rings, influencing interactions with biological targets (e.g., enzymes or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
